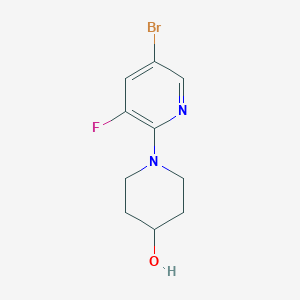

1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol

CAS No.:

Cat. No.: VC13573365

Molecular Formula: C10H12BrFN2O

Molecular Weight: 275.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrFN2O |

|---|---|

| Molecular Weight | 275.12 g/mol |

| IUPAC Name | 1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-ol |

| Standard InChI | InChI=1S/C10H12BrFN2O/c11-7-5-9(12)10(13-6-7)14-3-1-8(15)2-4-14/h5-6,8,15H,1-4H2 |

| Standard InChI Key | ZSMQUYAECSDEDG-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1O)C2=C(C=C(C=N2)Br)F |

| Canonical SMILES | C1CN(CCC1O)C2=C(C=C(C=N2)Br)F |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol is CHBrFNO, with a molecular weight of 274.08 g/mol. The pyridine ring features bromine and fluorine substituents at positions 5 and 3, respectively, while the piperidine ring contains a hydroxyl group at position 4. This arrangement introduces both polar (hydroxyl, halogen) and nonpolar (aromatic, aliphatic) regions, influencing its physicochemical behavior .

Table 1: Molecular Properties of 1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 274.08 g/mol |

| Halogen Substituents | Bromine (C5), Fluorine (C3) |

| Functional Groups | Hydroxyl (piperidin-4-ol) |

The bromine atom enhances electrophilic reactivity, making the pyridine ring amenable to cross-coupling reactions, while the fluorine atom modulates electronic properties and metabolic stability . The hydroxyl group on the piperidine ring contributes to hydrogen-bonding potential, which may influence solubility and target binding in biological systems .

Synthetic Routes and Methodologies

Halogenated Pyridine-Piperidine Coupling

The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)piperidin-4-ol likely involves forming the C–N bond between the pyridine and piperidine rings. A plausible route is Buchwald-Hartwig amination, where a palladium catalyst facilitates coupling between a brominated pyridine derivative and piperidin-4-ol. For example, 2,5-dibromo-3-fluoropyridine could react with piperidin-4-ol under catalytic conditions (e.g., Pd(dba), Xantphos, and CsCO) .

Table 2: Representative Synthetic Conditions for Analogous Compounds

| Reaction Component | Example from Literature |

|---|---|

| Catalyst | PdXPhosG2 (1 mol%) |

| Base | KPO |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 80°C for 4 hours |

Post-Functionalization Strategies

Alternatively, pre-functionalized piperidine derivatives may undergo subsequent modifications. For instance, tert-butyl 4-hydroxypiperidine-1-carboxylate could be deprotected and coupled with 5-bromo-3-fluoro-2-iodopyridine via a Ullmann-type reaction. This approach aligns with methods used to synthesize 1-(5-bromo-3-fluoropyridin-2-yl)piperazine, where piperazine directly substitutes a bromine atom on the pyridine ring .

Physicochemical Properties and Stability

While experimental data specific to this compound are scarce, inferences can be drawn from structural analogs:

-

Solubility: The hydroxyl group enhances water solubility compared to non-hydroxylated piperidines, though bromine and fluorine may counterbalance this effect, leading to moderate solubility in polar organic solvents (e.g., DMSO, ethanol) .

-

Melting Point: Piperidine derivatives with similar halogenation patterns exhibit melting points between 120–180°C, suggesting this compound may fall within this range .

-

Stability: The electron-withdrawing fluorine atom likely improves oxidative stability, while the bromine atom may render the compound light-sensitive, necessitating storage in amber containers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume